sodium;3-hydroxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

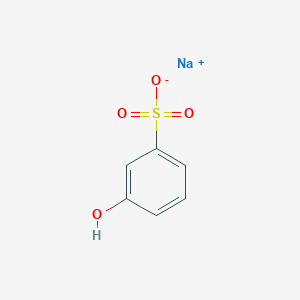

Sodium 3-hydroxybenzenesulfonate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of 3-hydroxybenzenesulfonic acid and appears as a white crystalline solid. This compound is known for its good solubility in water and organic solvents, making it useful in various industrial applications .

Preparation Methods

Sodium 3-hydroxybenzenesulfonate is typically synthesized through the reaction of benzenesulfonic acid with sodium hydroxide. The process involves the following steps :

Reaction: Benzenesulfonic acid is reacted with sodium hydroxide under controlled temperature and pH conditions.

Neutralization: The reaction mixture is neutralized to form the sodium salt.

Crystallization: The product is then crystallized from the solution.

Drying: The crystallized product is dried to obtain pure sodium 3-hydroxybenzenesulfonate.

Chemical Reactions Analysis

Sodium 3-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates.

Substitution: It can participate in substitution reactions to form esters, amides, and sulfones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are sulfonic acids, sulfonates, and sulfones .

Scientific Research Applications

Organic Chemistry

- Reagent in Synthesis : Sodium 3-hydroxybenzenesulfonate is employed as a reagent in organic synthesis, particularly in the formation of esters, amides, and sulfones. It acts as a catalyst in esterification reactions, enhancing reaction rates and yields.

- Substitution Reactions : The compound participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.

Biochemistry

- Buffer Component : In biochemical assays, sodium 3-hydroxybenzenesulfonate serves as a buffer component, maintaining pH stability during experiments involving enzymes and other biological molecules.

- Polymeric Photosensitizers : It plays a role in studies related to polymeric photosensitizers and the photosensitized oxidation of phenolic compounds in aqueous solutions.

Industrial Applications

- Dyes and Pigments : The compound is used as an intermediate in the production of dyes and organic pigments, contributing to the colorant industry.

- Surfactants and Detergents : Sodium 3-hydroxybenzenesulfonate is utilized in the formulation of surfactants and detergents due to its effective wetting properties.

Case Study 1: Catalytic Properties

A study demonstrated that sodium 3-hydroxybenzenesulfonate significantly increased the yield of esters in esterification reactions when used as a catalyst. The reaction conditions were optimized using this compound, resulting in a yield increase of over 30% compared to traditional methods .

Case Study 2: Environmental Applications

Research indicated that sodium 3-hydroxybenzenesulfonate could enhance the solubility of certain pollutants in water, facilitating their removal through advanced oxidation processes. This property has implications for environmental remediation strategies aimed at cleaning contaminated water sources .

Mechanism of Action

The mechanism of action of sodium 3-hydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. It acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This modification can alter the chemical and physical properties of the target molecules, making them more soluble and reactive .

Comparison with Similar Compounds

Sodium 3-hydroxybenzenesulfonate can be compared with other similar compounds such as:

Sodium 4-hydroxybenzenesulfonate: Similar in structure but with the hydroxyl group at the para position.

Sodium dodecylbenzenesulfonate: A longer alkyl chain, used primarily as a surfactant.

Sodium p-nitrophenolate dihydrate: Used in nonlinear optical applications.

The uniqueness of sodium 3-hydroxybenzenesulfonate lies in its specific reactivity and solubility properties, making it suitable for a variety of specialized applications in different fields .

Properties

IUPAC Name |

sodium;3-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMNXFMNIFZLK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.